molecular formula C29H20BrO3P B12475302 6-bromo-3-[(triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-chromen-2-one

6-bromo-3-[(triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-chromen-2-one

Cat. No.: B12475302
M. Wt: 527.3 g/mol
InChI Key: MDFRTRSVAWNVQU-UHFFFAOYSA-N
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Description

6-bromo-3-[(triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-chromen-2-one is a complex organic compound that features a bromine atom, a triphenylphosphoranylidene group, and a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[(triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-chromen-2-one typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Wittig reaction under controlled conditions to ensure high yield and purity. The process would include rigorous purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[(triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

6-bromo-3-[(triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-bromo-3-[(triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-chromen-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triphenylphosphoranylidene group can participate in nucleophilic or electrophilic reactions, while the chromen-2-one core may interact with biological macromolecules through hydrogen bonding or hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl (triphenylphosphoranylidene)acetate: Similar in structure but with a methoxycarbonyl group instead of a chromen-2-one core.

    (Triphenylphosphoranylidene)acetaldehyde: Features an aldehyde group instead of the chromen-2-one core.

Uniqueness

6-bromo-3-[(triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-chromen-2-one is unique due to the presence of the bromine atom and the chromen-2-one core, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C29H20BrO3P

Molecular Weight

527.3 g/mol

IUPAC Name

6-bromo-3-[2-(triphenyl-λ5-phosphanylidene)acetyl]chromen-2-one

InChI

InChI=1S/C29H20BrO3P/c30-22-16-17-28-21(18-22)19-26(29(32)33-28)27(31)20-34(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-20H

InChI Key

MDFRTRSVAWNVQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=CC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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